molecular formula C6H5BrClNO B12851881 4-Amino-5-bromo-2-chlorophenol

4-Amino-5-bromo-2-chlorophenol

Cat. No.: B12851881
M. Wt: 222.47 g/mol
InChI Key: DBFPBOJIOOJCLS-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-chlorophenol is an aromatic compound with the molecular formula C6H5BrClNO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-2-chlorophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-2-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring .

Scientific Research Applications

4-Amino-5-bromo-2-chlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-chlorophenol involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chlorophenol
  • 4-Amino-3-chlorophenol
  • 4-Amino-2,6-dichlorophenol

Comparison

Compared to similar compounds, 4-Amino-5-bromo-2-chlorophenol is unique due to the presence of both bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

IUPAC Name

4-amino-5-bromo-2-chlorophenol

InChI

InChI=1S/C6H5BrClNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2

InChI Key

DBFPBOJIOOJCLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Br)N

Origin of Product

United States

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